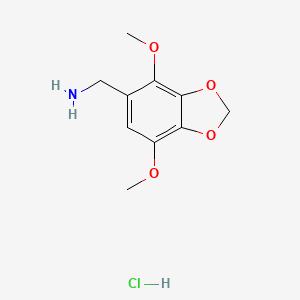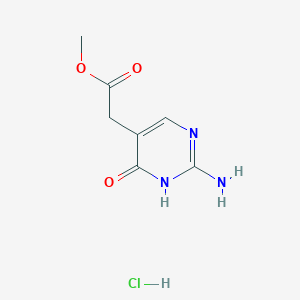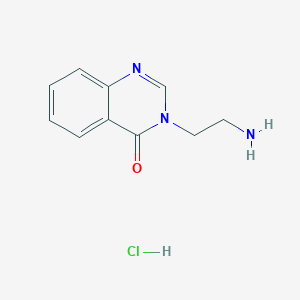
2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride
Descripción general
Descripción
2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO4 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Alkaloids and Organic Compounds : The lithiation reactions of similar compounds have been applied in the synthesis of various alkaloids and organic compounds. For instance, the synthesis of protoberberine alkaloids has been achieved through lithiation and subsequent reactions (Narasimhan, Mali, & Kulkarni, 1983).
Pharmacological Studies : Compounds with structural similarities have been synthesized and studied for their pharmacological properties, such as dopamine blocking effects (Jarboe, Lipson, Bannon, & Dunnigan, 1978).
Detection in Biological Samples : Advanced techniques like liquid chromatography-mass spectrometry have been used to detect and determine similar compounds in biological samples, such as urine, highlighting their relevance in toxicology and drug testing (Pichini et al., 2008).
Analytical and Biochemical Applications : These compounds have also been used as reagents in analytical and biochemical research. For example, they have been employed in fluorescence derivatization for the determination of serotonin in plasma (Ishida, Takada, & Yamaguchi, 1997).
Study of Psychoactive Substances : Research has been conducted on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, which are structurally related, to understand their mechanisms of action and potential hallucinogenic activity (Eshleman et al., 2018).
Forensic and Toxicological Analysis : These compounds have been the subject of forensic and toxicological studies due to their presence in cases of severe intoxication, highlighting their importance in the field of forensic toxicology (Poklis et al., 2014).
Antineoplastic Research : Similar compounds have been synthesized and evaluated for their potential as antineoplastic agents, showing activity against various cancer cell lines (Pettit et al., 2003).
Propiedades
IUPAC Name |
(4,7-dimethoxy-1,3-benzodioxol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10;/h3H,4-5,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXLAPXGVSQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CN)OC)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B7982918.png)

![2-[(2-Cyclopentyltetrazol-5-yl)methyl]morpholine;hydrochloride](/img/structure/B7982929.png)


![Octahydrodipyrido[1,2-a:1',2'-d]pyrazine-6,12(2H,6aH)-dione](/img/structure/B7982949.png)


![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B7982972.png)

![2-Imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid;hydrochloride](/img/structure/B7982985.png)


